4-nitrophenyl 4-(N'-nitrocarbamimidoyl)piperazine-1-carboxylate
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Overview
Description
4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitrophenyl group, a nitrocarbamimidoyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with piperazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine and nitrophenyl derivatives.
Scientific Research Applications
4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, inhibiting their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. Molecular docking studies have shown significant binding modes with high dock scores against targets like DNA Gyrase A .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A precursor in the synthesis of carbamates.
4-Nitrophenylcarbene: Known for its reactivity in photolytic and catalytic decomposition reactions.
4-Nitrophenol: Commonly used in catalytic reduction reactions.
Uniqueness
4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a nitrophenyl group, a nitrocarbamimidoyl moiety, and a piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H14N6O6 |
---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[(Z)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H14N6O6/c13-11(14-18(22)23)15-5-7-16(8-6-15)12(19)24-10-3-1-9(2-4-10)17(20)21/h1-4H,5-8H2,(H2,13,14) |
InChI Key |
UCMQGETTYLSNSU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1/C(=N\[N+](=O)[O-])/N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C(=N[N+](=O)[O-])N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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